2-Bromo-4-methoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxynicotinic acid: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted with a bromine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxynicotinic acid typically involves the bromination of 4-methoxynicotinic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Bromination: 4-Methoxynicotinic acid is dissolved in acetic acid, and bromine is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred for several hours to ensure complete bromination.
Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain crude this compound.
Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxynicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the methoxy group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-methoxynicotinic acid or 2-thio-4-methoxynicotinic acid.
Oxidation: The major product is 2-Bromo-4-carboxynicotinic acid.
Reduction: The major product is 2-Bromo-4-methylnicotinic acid.
Coupling Reactions: Biaryl derivatives are formed as major products.
Scientific Research Applications
2-Bromo-4-methoxynicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to nicotinic receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity for different receptor subtypes. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-4-methoxynicotinic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxynicotinic acid: Lacks the bromine substituent.
Uniqueness
2-Bromo-4-methoxynicotinic acid is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methoxy group influences its electronic properties and solubility.
Properties
IUPAC Name |
2-bromo-4-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZWIEIDSZBYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.